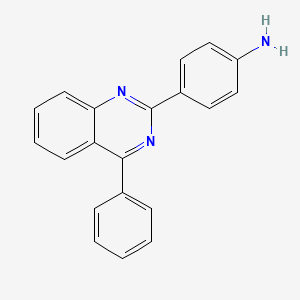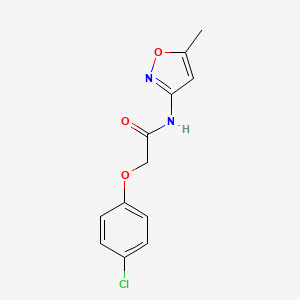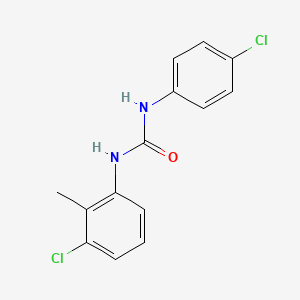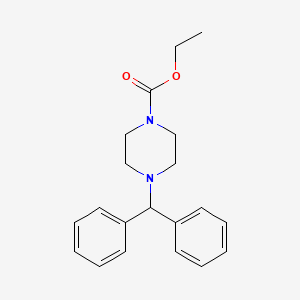
4-anilino-3-butyryl-6-methyl-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-anilino-3-butyryl-6-methyl-2H-pyran-2-one, also known as ABMP, is a chemical compound that belongs to the pyranone family. It has gained attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 4-anilino-3-butyryl-6-methyl-2H-pyran-2-one is not fully understood, but it is believed to interact with several cellular pathways involved in DNA replication, inflammation, and oxidative stress. 4-anilino-3-butyryl-6-methyl-2H-pyran-2-one has been shown to inhibit the activity of topoisomerase II, which is involved in the unwinding of DNA during replication. This inhibition leads to DNA damage and cell death, making 4-anilino-3-butyryl-6-methyl-2H-pyran-2-one a potential anticancer agent. 4-anilino-3-butyryl-6-methyl-2H-pyran-2-one has also been shown to inhibit the formation of amyloid beta plaques in the brain, which are associated with Alzheimer's disease.
Biochemical and physiological effects:
4-anilino-3-butyryl-6-methyl-2H-pyran-2-one has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, leading to DNA damage and cell death. 4-anilino-3-butyryl-6-methyl-2H-pyran-2-one has also been shown to inhibit the formation of amyloid beta plaques in the brain, which are associated with Alzheimer's disease. In addition, 4-anilino-3-butyryl-6-methyl-2H-pyran-2-one has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-anilino-3-butyryl-6-methyl-2H-pyran-2-one has several advantages for lab experiments, including its high purity and stability. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations must be taken into consideration when designing experiments involving 4-anilino-3-butyryl-6-methyl-2H-pyran-2-one.
Direcciones Futuras
There are several future directions for research involving 4-anilino-3-butyryl-6-methyl-2H-pyran-2-one. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area of interest is the investigation of 4-anilino-3-butyryl-6-methyl-2H-pyran-2-one's potential applications in the field of materials science. 4-anilino-3-butyryl-6-methyl-2H-pyran-2-one has also been studied for its potential use as a fluorescent probe for imaging biological systems. Further research is needed to fully understand the mechanisms of action of 4-anilino-3-butyryl-6-methyl-2H-pyran-2-one and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 4-anilino-3-butyryl-6-methyl-2H-pyran-2-one involves a multi-step process that includes the reaction of 4-anilino-3-butyryl-2H-pyran-2-one with methyl vinyl ketone in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain pure 4-anilino-3-butyryl-6-methyl-2H-pyran-2-one. The synthesis of 4-anilino-3-butyryl-6-methyl-2H-pyran-2-one has been optimized to improve yield and reduce the number of steps required.
Aplicaciones Científicas De Investigación
4-anilino-3-butyryl-6-methyl-2H-pyran-2-one has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer properties by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication. 4-anilino-3-butyryl-6-methyl-2H-pyran-2-one has also been investigated as a potential treatment for Alzheimer's disease due to its ability to inhibit the formation of amyloid beta plaques in the brain. In addition, 4-anilino-3-butyryl-6-methyl-2H-pyran-2-one has been studied for its anti-inflammatory and antioxidant properties.
Propiedades
IUPAC Name |
4-anilino-3-butanoyl-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-3-7-14(18)15-13(10-11(2)20-16(15)19)17-12-8-5-4-6-9-12/h4-6,8-10,17H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWNUEAFVBJJNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=C(OC1=O)C)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Anilino-3-butanoyl-6-methylpyran-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,5-dioxo-1-imidazolidinyl)-N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)acetamide](/img/structure/B5688794.png)


![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)butanamide](/img/structure/B5688813.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)piperazine](/img/structure/B5688821.png)
![4-{3-[(2-fluorophenoxy)methyl]piperidin-1-yl}-6-methylpyrimidin-2-amine](/img/structure/B5688827.png)
![N-(3,4-difluorobenzyl)-3-{1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidin-3-yl}propanamide](/img/structure/B5688840.png)
![6-(2-aminophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5688846.png)
![8-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5688858.png)
![2-butyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5688863.png)


![1-methyl-N-{rel-(3R,4S)-1-[2-(methylsulfonyl)ethyl]-4-phenyl-3-pyrrolidinyl}cyclopropanecarboxamide hydrochloride](/img/structure/B5688908.png)
